N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

Thermal stability Storage condition Amino acid derivative

Synthesizing metal-chelating lipids or IMAC resins often fails due to premature amine reactivity. This Cbz-protected IDA-lysine solves that. - **Orthogonal protection**: Cbz stable to TFA/piperidine, removed via catalytic hydrogenolysis. - **Preserved stereochemistry**: (S)-L-lysine scaffold for chiral chelators. - **Controlled conjugation**: React via carboxyls while ε-amine stays protected. Order the protected precursor to avoid side reactions common with deprotected CAS 113231-05-3.

Molecular Formula C18H24N2O8
Molecular Weight 396.4 g/mol
CAS No. 209052-01-7
Cat. No. B016405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid
CAS209052-01-7
SynonymsN2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]lysine;  _x000B_N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid; 
Molecular FormulaC18H24N2O8
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)
InChIKeyRKSASMXBVVMAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid Overview


N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid (synonym: N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)lysine) is a benzyloxycarbonyl (Cbz)-protected lysine derivative functionalized with an iminodiacetic acid (IDA) moiety at the Nα position . This compound serves as a protected intermediate enabling selective deprotection of the ε-amino group to yield metal-chelating agents used in immobilized metal affinity chromatography (IMAC) and the synthesis of functionalized lipids for protein monolayer crystallization [1]. The Cbz protecting group confers orthogonal deprotection compatibility, distinguishing this compound from Fmoc- or Boc-protected analogs and enabling its use in synthetic workflows where acid-labile or base-labile protecting groups are unsuitable [2].

1 Orthogonal Cbz protection for multistep chelator synthesis
2 IDA-functionalized lysine scaffold for metal-chelate formation
3 Selective hydrogenolysis deprotection compatible with ester/amide bonds

Irreplaceable Advantages of the Cbz-Protected Precursor


This compound functions as a protected precursor whose Cbz group is essential for orthogonal synthetic compatibility. Substituting it with the deprotected analog N-(5-Amino-1-carboxypentyl)iminodiacetic acid (CAS 113231-05-3) would result in premature metal chelation and uncontrolled reactivity of the ε-amino group during synthetic steps requiring amine protection . Conversely, replacing it with Fmoc-protected IDA-lysine derivatives (e.g., Fmoc-iminodiacetic acid, CAS 112918-82-8) would alter deprotection conditions from hydrogenolysis to base-labile piperidine treatment, potentially degrading base-sensitive synthetic intermediates . The Cbz group in this compound provides acid- and base-stable protection that can be selectively removed via catalytic hydrogenation without affecting ester or amide bonds, a critical advantage in multistep syntheses of functionalized chelators .

Target Compound
Potential Substitute
Interchangeability Risk
Cbz-protected IDA-lysine
Deprotected analog (CAS 113231-05-3)
May lead to premature metal chelation and uncontrolled amine reactivity
Cbz-protected IDA-lysine
Fmoc-protected IDA-lysine (CAS 112918-82-8)
Deprotection conditions shift to base-labile treatment, which may degrade base-sensitive intermediates

Comparative Evidence vs. Deprotected and Fmoc Analogs


Thermal Stability: Cbz-Protected vs. Deprotected Form

The Cbz-protected target compound (CAS 209052-01-7) exhibits a melting point range of 165-170°C . In contrast, its deprotected analog N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate (CAS 113231-05-3) decomposes at >208°C without a defined melting range, indicating thermal instability of the free amino form . The protected form thus offers predictable solid-phase handling during synthetic procedures.

Thermal behavior
Data to verify
165–170 °C Melting point
vs. deprotected: >208 °C decomposition
Defined melting range supports purity assessment; decomposition complicates characterization.
Vendor data; verify by DSC.
Thermal stability Storage condition Amino acid derivative

Storage Requirement: Refrigerated vs. Freezer

The Cbz-protected target compound can be stored at 2-8°C (refrigerated) [1], whereas the deprotected analog N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate requires storage at -20°C in an inert atmosphere due to hygroscopicity and moisture sensitivity . This represents a significant operational difference in procurement and long-term inventory management.

Storage condition
Reported
2–8 °C Refrigerated
vs. deprotected: −20 °C inert atmosphere
Refrigerated storage reduces cold-chain complexity and operational cost.
Vendor specification; confirm lot conditions.
Storage stability Cold chain Logistics

Nickel-Chelating Lipids for Membrane Protein 2-D Crystallization

This compound is explicitly documented as a synthetic intermediate in the preparation of nickel-chelating fluorinated lipids for 2-D crystallization of His-tagged membrane proteins [1]. The Cbz-protected lysine-IDA scaffold enables sequential functionalization: the protected ε-amino group remains inert during IDA-metal complexation, then can be deprotected for subsequent conjugation. No equivalent documented application exists for Fmoc-protected IDA-lysine derivatives or unprotected analogs in this specific lipid functionalization context [2].

Documented application
Context-dependent
Used in nickel-chelating fluorinated lipid synthesis
Fmoc analogs: no documented equivalent application
Reported utility in membrane protein crystallization; Fmoc analogs untested in this context.
Literature-reported methodology (J Org Chem, 2009); verify with current literature.
Membrane protein crystallization Nickel chelation Fluorinated lipids

Lipophilicity: Cbz-Protected vs. Deprotected Form

The Cbz-protected target compound has a molecular weight of 396.39 g/mol and a calculated XLogP3 of -0.9 . The deprotected analog N-(5-Amino-1-carboxypentyl)iminodiacetic acid has a molecular weight of 262.26 g/mol . The addition of the Cbz group (ΔMW = 134.13 g/mol) increases lipophilicity and alters chromatographic retention, enabling organic-phase extraction and normal-phase purification strategies that are not feasible with the highly polar, water-soluble deprotected form.

Lipophilicity shift
Data to verify
−0.9 XLogP3
ΔMW +134 vs. deprotected; estimated ΔlogP ~+2.1
Increased lipophilicity enables organic-phase extraction and normal-phase purification.
Calculated property; experimental logP may differ.
Lipophilicity LogP Purification

Purity and Physical Form

This compound is commercially available from multiple vendors with a reported purity of 98% and physical description as a white solid [1]. In comparison, the deprotected analog Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate is available at ≥97.0% purity (HPLC) [2]. The protected form provides a purity specification that meets or exceeds typical research-grade requirements for synthetic building blocks.

Purity specification
Reported
98% Purity
vs. deprotected analog: ≥97.0% (HPLC)
Higher purity reduces risk of interference in chelation or conjugation reactions.
Vendor CoA; confirm by HPLC.
Purity specification Procurement Quality control

Optimal Applications of the Cbz-Protected IDA Precursor


Nickel-Chelating Fluorinated Lipids for 2-D Crystallization

This compound serves as the lysine-IDA scaffold in the synthesis of nickel-chelating fluorinated lipids, where its Cbz-protected ε-amino group enables selective functionalization of the lipid headgroup while preserving the IDA metal-binding site [1]. Researchers preparing functionalized lipid monolayers for His-tagged membrane protein crystallization should procure this protected precursor rather than the deprotected analog to avoid premature metal chelation and ensure orthogonal synthetic control [2].

Orthogonal Deprotection in Solid-Phase Chelator Synthesis

In solid-phase peptide synthesis (SPPS) workflows where both acid-labile (Boc) and base-labile (Fmoc) protecting groups are employed on other residues, the Cbz group provides orthogonal protection removable by catalytic hydrogenation [1]. This compound enables the introduction of an IDA metal-chelating moiety onto lysine side chains without interfering with Fmoc-deprotection cycles (piperidine) or Boc-deprotection steps (TFA), making it the preferred choice over Fmoc-IDA derivatives when orthogonal protection strategies are required [2].

Post-Synthetic Deprotection for IMAC Resins

This protected IDA-lysine derivative can be conjugated to solid supports (agarose, silica, or polymeric resins) via its carboxyl groups while the Cbz-protected ε-amino group remains intact [1]. Subsequent catalytic hydrogenation liberates the free amine for further functionalization or for coordination to the support matrix. This two-step strategy prevents undesired side reactions during resin coupling that would occur with the unprotected analog N-(5-Amino-1-carboxypentyl)iminodiacetic acid [2].

Chiral Metal-Chelating Probes for Enantioselective Recognition

The L-lysine stereocenter in this compound (retained in the (S)-configuration in commercial L-lysine-derived preparations) provides a chiral scaffold for the development of enantioselective metal-chelate probes [1]. When deprotected to yield Nα,Nα-Bis(carboxymethyl)-L-lysine, the resulting IDA-chelator exhibits stereospecific interactions with chiral molecules and metal ions, making the Cbz-protected precursor the necessary starting material for constructing stereochemically defined chelating agents [2].

Application
Selection Property
Validation Focus
Nickel-chelating fluorinated lipid synthesis
Orthogonal Cbz protection for sequential functionalization
Verify IDA metal binding and selective amine liberation
Solid-phase chelator synthesis with orthogonal protection
Cbz stability to acid/base deprotection conditions
Confirm compatibility with Fmoc/Boc cycles and hydrogenolysis selectivity
IMAC resin functionalization
Protected amine prevents side reactions during resin coupling
Liberate free amine without resin degradation
Chiral metal-chelating probes for enantioselective recognition
L-lysine stereocenter retained for chiral scaffold
Maintain stereochemical integrity and metal coordination specificity

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